Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]-
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Overview
Description
Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- is a chemical compound that features a piperazine ring substituted with a benzyl group and a bromophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- typically involves the reaction of 4-bromophenol with 1-benzylpiperazine. One common method is the nucleophilic substitution reaction where 4-bromophenol reacts with 1-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dehalogenated hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the bromophenol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)phenol
- 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
Phenol, 4-bromo-2-[4-(phenylmethyl)-1-piperazinyl]- is unique due to the presence of both a bromophenol and a benzylpiperazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-bromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-17(21)16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDXAIWQWQVBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237677 |
Source
|
Record name | 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171917-62-6 |
Source
|
Record name | 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171917-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-[4-(phenylmethyl)-1-piperazinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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